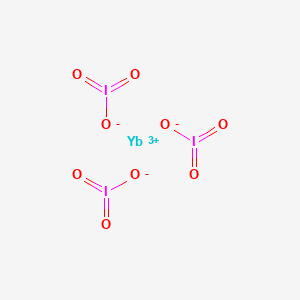
Ytterbium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium triiodate is a useful research compound. Its molecular formula is I3O9Yb and its molecular weight is 697.758. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Materials
Bioactive Glasses
Ytterbium triiodate is utilized in the synthesis of bioactive glasses, which are important for drug delivery systems and bone regeneration. The incorporation of ytterbium enhances the bioactivity of these materials, promoting cellular attachment and proliferation. This application is critical in regenerative medicine as it aids in the healing processes of bone defects.
Fluorescence Imaging
Near-Infrared Fluorescence Imaging
this compound complexes serve as effective molecular probes in near-infrared (NIR) fluorescence imaging. These complexes exhibit high luminescence properties, enabling high-resolution imaging of biological tissues. This capability is particularly valuable for non-invasive diagnostic techniques in medical applications.
Catalysis
Lewis Acid Catalyst
this compound acts as a Lewis acid catalyst in various organic synthesis reactions, including Aldol and Diels-Alder reactions. Its catalytic properties facilitate the formation of carbon-carbon bonds, making it a useful reagent in synthetic organic chemistry.
Antimicrobial Activity
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves the release of free molecular iodine, which disrupts microbial cell membranes and inhibits protein function. This property suggests potential applications in medical sterilization and infection control.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated effective inhibition of microbial growth, with zones of inhibition reaching up to 40 mm against specific pathogens.
| Pathogen Type | Zone of Inhibition (mm) |
|---|---|
| Gram-positive bacteria | Up to 40 |
| Gram-negative bacteria | Variable (dependent on concentration) |
Case Study 2: Fluorescent Probes
Research on β-fluorinated ytterbium complexes showed high NIR luminescence suitable for imaging applications. These complexes exhibited quantum yields up to 23% in dimethyl sulfoxide and 13% in water, indicating their potential as optical probes for living cell imaging.
Eigenschaften
CAS-Nummer |
14723-98-9 |
|---|---|
Molekularformel |
I3O9Yb |
Molekulargewicht |
697.758 |
IUPAC-Name |
ytterbium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Yb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
LLMQNIXRCPRHGZ-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















